molecular formula C12H22N4O2 B6811754 N,N-dimethyl-4-[(3S)-pyrrolidine-3-carbonyl]piperazine-1-carboxamide

N,N-dimethyl-4-[(3S)-pyrrolidine-3-carbonyl]piperazine-1-carboxamide

Cat. No.: B6811754
M. Wt: 254.33 g/mol
InChI Key: CDZJAMXZFOOZBA-JTQLQIEISA-N
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Description

N,N-dimethyl-4-[(3S)-pyrrolidine-3-carbonyl]piperazine-1-carboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound includes a piperazine ring, a pyrrolidine ring, and a carboxamide group, making it a versatile scaffold for drug discovery and development.

Properties

IUPAC Name

N,N-dimethyl-4-[(3S)-pyrrolidine-3-carbonyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O2/c1-14(2)12(18)16-7-5-15(6-8-16)11(17)10-3-4-13-9-10/h10,13H,3-9H2,1-2H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZJAMXZFOOZBA-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C(=O)C2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CCN(CC1)C(=O)[C@H]2CCNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of N-substituted pyrroles with hydrazine hydrate, leading to the formation of the pyrrolidine ring . The piperazine ring can be synthesized through cyclization reactions involving appropriate precursors .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[(3S)-pyrrolidine-3-carbonyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N-dimethyl-4-[(3S)-pyrrolidine-3-carbonyl]piperazine-1-carboxamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[(3S)-pyrrolidine-3-carbonyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrogen-containing heterocycles, such as:

Uniqueness

N,N-dimethyl-4-[(3S)-pyrrolidine-3-carbonyl]piperazine-1-carboxamide is unique due to its specific structure, which combines a piperazine ring, a pyrrolidine ring, and a carboxamide group. This combination provides a versatile scaffold for drug discovery and development, allowing for the exploration of various biological activities and therapeutic applications.

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